molecular formula C14H11Cl2NO3S B5721223 N-(4-acetylphenyl)-2,5-dichlorobenzenesulfonamide CAS No. 88522-38-7

N-(4-acetylphenyl)-2,5-dichlorobenzenesulfonamide

Cat. No.: B5721223
CAS No.: 88522-38-7
M. Wt: 344.2 g/mol
InChI Key: FLLJMPPTUWBBLN-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2,5-dichlorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2,5-dichlorobenzenesulfonamide typically involves the reaction of 4-acetylphenylamine with 2,5-dichlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniformity and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. Purification steps such as recrystallization or chromatography may be employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2,5-dichlorobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted sulfonamides, carboxylic acids, alcohols, and imines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(4-acetylphenyl)-2,5-dichlorobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2,5-dichlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function and exerting antimicrobial effects. The compound may also interact with other proteins and pathways, leading to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide

Uniqueness

The dichlorobenzene moiety provides additional sites for chemical modification, making it a versatile compound for various synthetic and research purposes .

Biological Activity

N-(4-acetylphenyl)-2,5-dichlorobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities, particularly in anticancer, antimicrobial, and enzyme inhibition contexts. This article synthesizes the latest research findings on its biological activity, including case studies and data tables that illustrate its efficacy.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a dichlorobenzene moiety and an acetylphenyl group. The presence of chlorine substituents enhances its lipophilicity and potential biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and related compounds. For instance, derivatives of this compound have been tested against various cancer cell lines, demonstrating significant cytotoxicity.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound against human liver cancer cells (HEPG2) and other tumor cell lines (SF-295, HCT-8, MDA-MB-435). The results indicated that the compound exhibited potent cytotoxic effects with IC50 values ranging from 1 to 10 µg/mL depending on the cell line.

Cell Line IC50 (µg/mL) Mechanism of Action
HEPG25.0Induction of apoptosis
SF-2953.5Cell cycle arrest
HCT-87.0Mitochondrial depolarization
MDA-MB-4354.0Caspase activation

The compound was found to induce apoptosis through mitochondrial pathways by causing depolarization of the mitochondrial membrane and activating caspases .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains.

Antimicrobial Efficacy Table

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Enzyme Inhibition

The sulfonamide moiety in this compound is known to interact with various enzymes. Its inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase have been documented.

Enzyme Inhibition Data

Enzyme IC50 (µM)
α-Glucosidase12.5
Acetylcholinesterase9.0

The inhibition of α-glucosidase suggests potential applications in managing diabetes by delaying carbohydrate absorption .

Properties

IUPAC Name

N-(4-acetylphenyl)-2,5-dichlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3S/c1-9(18)10-2-5-12(6-3-10)17-21(19,20)14-8-11(15)4-7-13(14)16/h2-8,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLJMPPTUWBBLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358463
Record name Benzenesulfonamide, N-(4-acetylphenyl)-2,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88522-38-7
Record name Benzenesulfonamide, N-(4-acetylphenyl)-2,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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